molecular formula C19H29N3O3 B14795594 Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate

Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14795594
M. Wt: 347.5 g/mol
InChI Key: VEKJXDORILGLME-UHFFFAOYSA-N
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Description

Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as catalysts in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

    Amidation: The amino group is introduced through an amidation reaction, where the appropriate amine is reacted with a carboxylic acid derivative.

    Benzyl Protection: The benzyl group is introduced to protect the amine functionality during subsequent reactions.

    Final Coupling: The final step involves coupling the protected amine with the desired carboxylate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating enzyme activity through allosteric effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
  • (S)-1-(((S)-1-Methylpyrrolidin-2-yl)methyl)pyrrolidin-2-yl]diphenylmethanol
  • N-Methylpyrrolidine

Uniqueness

Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both amino and carboxylate functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)21(3)12-16-10-7-11-22(16)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3

InChI Key

VEKJXDORILGLME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCCN1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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